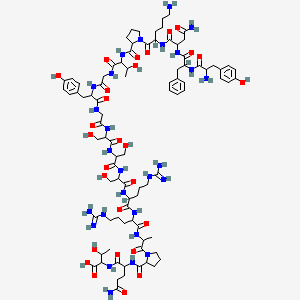
255064-79-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 255064-79-0 is known as CDK2 . CDK2 is a member of the eukaryotic S/T protein kinase family . It catalyzes the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl (denoted as S0/T0) in a protein substrate . The activity of CDK2 is maximal during the S phase and G2 .
Molecular Structure Analysis
The molecular formula of CDK2 is C35H57N15O9 . The molecular weight is 831.92 . The InChI key is MSJILSSAIKNNOL-YJJSATQUSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of CDK2 are as follows :
科学的研究の応用
Technological and Ethical Considerations : The integration of technology in various domains like in vitro fertilization and internet social networks has significantly shaped people's lives. This has led to increased attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in controversial areas such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Advancements in Material Science : The electronics industry exemplifies the synergy between scientific discovery and technological development. The evolution from vacuum tubes to diodes, transistors, and eventually to miniature chips demonstrates the impact of novel material research on technology advancement (Cushing, Kolesnichenko, & O'Connor, 2004).
Scientific Research for Human Benefit : Scientific research not only probes deep mysteries of the universe and living things but also creates applications and technologies for human benefit. Significant scientific breakthroughs, like protein structure prediction tools and in vivo CRISPR gene editing, illustrate the vast potential of scientific research (Press, 2013).
Data Management in Scientific Research : The handling of vast amounts of data generated in various scientific fields poses challenges in data integrity, access, and stewardship. Effective data management, including adherence to professional standards and open sharing of results, is crucial for scientific progress (Ishii, 2013).
Software Frameworks in Scientific Research : The development and use of scientific software frameworks, which allow rapid assembly of new applications from existing component libraries, can significantly enhance programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Emulation of Dynamic Computer Codes : In scientific research, dynamic computer codes, which represent time-evolving systems, are critical. Efficient techniques based on statistical representation of these codes are developed for applications like rainfall-runoff simulators (Conti, Gosling, Oakley, & O'Hagan, 2009).
Petascale Computing in Science : Petascale resources are utilized in scientific research for achieving results at unprecedented scales and resolutions in various domains, from turbulence to biomedical applications. This underscores the importance of high-performance computing in advancing scientific knowledge (Saksena et al., 2009).
Data Sharing Practices and Perceptions : Understanding data practices, particularly data sharing in scientific research, is vital. Data sharing enables verification of results and extension of research, but is often hindered by challenges like insufficient time, lack of funding, and organizational support (Tenopir et al., 2011).
作用機序
The mechanism of action of CDK2 involves the catalysis of the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl in a protein substrate . This activity is maximal during the S phase and G2, and is activated by interaction with cyclin E during the early stages of DNA synthesis to permit G1-S transition, and subsequently activated by cyclin A2 (cyclin A1 in germ cells) during the late stages of DNA replication to drive the transition from S phase to mitosis, the G2 phase .
Safety and Hazards
The compound is for research use only and not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .
特性
CAS番号 |
255064-79-0 |
|---|---|
分子式 |
C₃₅H₅₇N₁₅O₉ |
分子量 |
831.92 |
配列 |
One Letter Code: HHASPRK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





